![molecular formula C19H20N2O4S B270549 2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270549.png)
2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases and disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential as a therapeutic agent for various diseases and disorders, its anti-inflammatory and anti-cancer properties, and its potential as a diagnostic tool. However, limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
For research on 2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases and disorders, and its potential as a diagnostic tool. Additionally, further research is needed to understand the limitations and potential side effects of this compound. Further studies on the synthesis of this compound using different methods may also be explored.
Synthesemethoden
The synthesis of 2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been achieved using various methods. One of the most common methods involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with sulfonyl chloride followed by the reaction with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. Another method involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with sulfonyl isocyanate followed by the reaction with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. Both methods have been successful in synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases and disorders. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been studied for its potential as a diagnostic tool for certain diseases and disorders.
Eigenschaften
Molekularformel |
C19H20N2O4S |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-methyl-6-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H20N2O4S/c1-13-19(22)20-16-12-15(9-10-18(16)25-13)26(23,24)21-11-5-4-7-14-6-2-3-8-17(14)21/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
NKXWTDIJGDLBQB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC4=CC=CC=C43 |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.